

A Comparative Guide to the NMR Spectroscopic Characterization of m-PEG7-azide

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For researchers, scientists, and drug development professionals engaged in PEGylation, precise characterization of functionalized polyethylene glycol (PEG) is paramount to ensure the quality and efficacy of the resulting conjugates. This guide provides a comprehensive comparison of the NMR spectroscopic signature of methoxy-PEG7-azide (**m-PEG7-azide**) with its common precursors and other PEGylating agents. The data presented herein, compiled from available spectroscopic information, serves as a valuable resource for the identification and purity assessment of these critical reagents.

Comparison of 1H and 13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of PEG derivatives. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local chemical environment, allowing for the unambiguous identification of the terminal functional groups.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **m-PEG7-azide** and key comparative compounds. These values are based on typical data reported for similar structures and should be used as a reference for spectral interpretation.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)



Compound	Methoxy (CH₃O-)	PEG Backbone (-CH2CH2O-)	Methylene adjacent to end-group (- CH2-X)	Other
m-PEG7-azide (Expected)	~3.38	~3.65	~3.39 (t, -CH₂- N₃)	
m-PEG7-OH	~3.38	~3.65	~3.70 (t, -CH ₂ - OH)	~4.56 (t, -OH, in DMSO-d ₆)[1][2]
m-PEG7-tosylate	~3.38	~3.65	4.16 (t, -CH ₂ - OTs)	7.49, 7.78 (d, Ar- H), 2.45 (s, Ar- CH ₃)
m-PEG-amine	~3.38[3]	~3.65[3]	~2.85 (t, -CH ₂ - NH ₂)	
m-PEG-thiol	~3.3[4]	~3.5-3.6	~2.9 (t, -S-CH ₂)	~2.7 (t, -SH)

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)



Compound	Methoxy (CH₃O-)	PEG Backbone (-CH2CH2O-)	Methylene adjacent to end-group (- CH2-X)	Other
m-PEG7-azide (Expected)	~59.0	~70.5	~50.6 (-CH ₂ -N ₃)	
m-PEG7-OH	~59.0	~70.5, ~72.5 (- CH ₂ CH ₂ OH)	~61.7 (-CH ₂ -OH)	
m-PEG7-tosylate	~59.0	~70.5, ~69.2 (- CH ₂ CH ₂ OTs)	~70.8 (-CH ₂ - OTs)	145.0, 132.9, 129.9, 127.9 (Ar- C), 21.6 (Ar-CH ₃)
m-PEG-amine	~59.0	~70.5, ~73.5 (- CH ₂ CH ₂ NH ₂)	~41.8 (-CH ₂ - NH ₂)	
m-PEG-thiol	~59.0	~70.5	~38.0 (-CH ₂ -SH)	_

Note: The terminal methylene carbons in the PEG backbone often show distinct chemical shifts from the repeating units.

Experimental Protocols

Accurate and reproducible NMR data is contingent on a standardized experimental approach. Below is a detailed protocol for the NMR characterization of **m-PEG7-azide**.

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of **m-PEG7-azide** for structural verification and purity assessment.

Materials:

- m-PEG7-azide sample
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)



NMR spectrometer (400 MHz or higher recommended)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the m-PEG7-azide sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is commonly used for PEG derivatives). Ensure the sample is fully dissolved.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to ensure optimal magnetic field homogeneity.
 - Acquire a standard ¹H NMR spectrum. Typical parameters include:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 1-5 seconds
 - Acquisition time: 2-4 seconds
 - Process the spectrum:
 - Apply a Fourier transform.
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
 - Integrate the peaks corresponding to the methoxy, PEG backbone, and azide-adjacent methylene protons.



- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation delay (d1): 2-5 seconds
 - Process the spectrum:
 - Apply a Fourier transform.
 - Phase the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Analysis and Interpretation:

- ¹H NMR:
 - Confirm the presence of a singlet around 3.38 ppm corresponding to the methoxy (CH₃O-) protons.
 - Identify the large, broad signal around 3.65 ppm characteristic of the repeating ethylene glycol units (-CH₂CH₂O-).
 - Crucially, identify the triplet at approximately 3.39 ppm, which is indicative of the methylene protons adjacent to the azide group (-CH₂-N₃).
 - The integration ratio of the methoxy protons to the azide-adjacent methylene protons should be approximately 3:2, confirming full functionalization.
- 13C NMR:
 - Identify the peak around 59.0 ppm for the methoxy carbon.
 - Observe the main PEG backbone signal around 70.5 ppm.



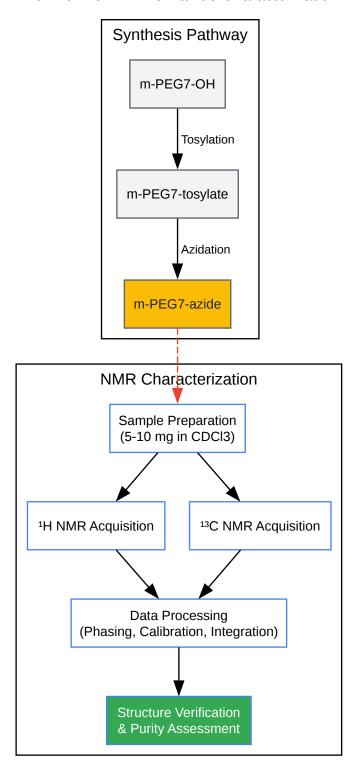
• The key diagnostic peak is the signal around 50.6 ppm, which corresponds to the carbon atom bonded to the azide group (-CH₂-N₃).

Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for characterizing **m-PEG7-azide** and its relationship to its precursors.



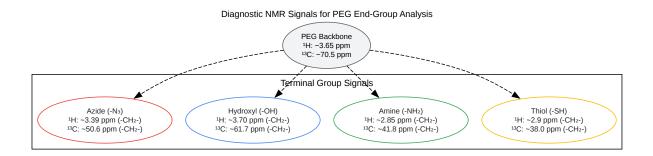
Workflow for m-PEG7-azide Characterization



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Caption: Synthesis and NMR characterization workflow for **m-PEG7-azide**.





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Caption: Key diagnostic NMR signals for identifying different PEG end-groups.

In conclusion, the combination of ¹H and ¹³C NMR spectroscopy provides a robust method for the characterization of **m-PEG7-azide**. By comparing the observed chemical shifts with the reference data provided, researchers can confidently verify the structure of their PEGylating agent and assess its purity, ensuring the reliability of their subsequent bioconjugation and drug delivery applications.

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